molecular formula C12H16N4O2 B5644446 5-[3-(1H-pyrazol-4-yl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

5-[3-(1H-pyrazol-4-yl)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

Cat. No. B5644446
M. Wt: 248.28 g/mol
InChI Key: OBLWIYBQSXBESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxadiazole and pyrazole derivatives have garnered interest due to their wide range of biological and chemical properties. These compounds are known for their versatility in chemical reactions and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

Synthesis of oxadiazole and pyrazole derivatives typically involves cyclization reactions and the use of specific reagents to introduce various substituents. For instance, Jiang et al. (2012) detailed the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives, highlighting the role of cyclization in achieving the desired oxadiazole core (Jiang et al., 2012).

Molecular Structure Analysis

X-ray crystallography is a common technique for determining the molecular structure of synthesized compounds. The spatial structure of compounds, including oxadiazole derivatives, provides insight into their potential chemical behavior and interactions. For example, the crystal structure analysis by Jiang et al. (2012) reveals the influence of substituents on the molecular conformation (Jiang et al., 2012).

properties

IUPAC Name

3-(oxolan-3-yl)-5-[3-(1H-pyrazol-4-yl)propyl]-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1(2-9-6-13-14-7-9)3-11-15-12(16-18-11)10-4-5-17-8-10/h6-7,10H,1-5,8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLWIYBQSXBESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=N2)CCCC3=CNN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.